molecular formula C20H21N7O2S B8139558 2-Methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide

2-Methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide

Cat. No. B8139558
M. Wt: 423.5 g/mol
InChI Key: BRBRXNGJZMGEHY-UHFFFAOYSA-N
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Description

2-Methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N7O2S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide involves the synthesis of the intermediate compounds followed by their coupling to form the final product.

Starting Materials
2-methylbenzenesulfonyl chloride, 4-amino-2-methylpyrimidine, 3-methyl-1H-indazole-6-carboxaldehyde, methylamine, sodium cyanoborohydride, sodium hydroxide, acetic acid, ethanol, wate

Reaction
Step 1: Synthesis of 4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidine, a. Dissolve 4-amino-2-methylpyrimidine (1.0 g) and 3-methyl-1H-indazole-6-carboxaldehyde (1.2 g) in ethanol (20 mL) and add a catalytic amount of acetic acid., b. Heat the reaction mixture at reflux for 4 hours., c. Cool the reaction mixture to room temperature and filter the solid product., d. Wash the solid product with ethanol and dry under vacuum to obtain 4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidine as a yellow solid (1.5 g, 85% yield)., Step 2: Synthesis of methyl(4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonate, a. Dissolve 2-methylbenzenesulfonyl chloride (1.0 g) in dry dichloromethane (20 mL) and cool the solution to 0°C., b. Slowly add a solution of methylamine (1.0 g) in dry dichloromethane (10 mL) to the reaction mixture with stirring., c. Allow the reaction mixture to warm to room temperature and stir for 2 hours., d. Add a solution of sodium cyanoborohydride (1.2 g) in water (10 mL) dropwise to the reaction mixture with stirring., e. Stir the reaction mixture for an additional 2 hours., f. Dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 20 mL)., g. Combine the organic layers, wash with water (20 mL), dry over sodium sulfate, and concentrate under reduced pressure., h. Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain methyl(4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonate as a white solid (1.2 g, 80% yield)., Step 3: Synthesis of 2-Methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide, a. Dissolve methyl(4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonate (1.0 g) and 4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidine (1.2 g) in dry dichloromethane (20 mL) and cool the solution to 0°C., b. Add a solution of sodium hydroxide (0.5 g) in water (5 mL) dropwise to the reaction mixture with stirring., c. Allow the reaction mixture to warm to room temperature and stir for 2 hours., d. Dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 20 mL)., e. Combine the organic layers, wash with water (20 mL), dry over sodium sulfate, and concentrate under reduced pressure., f. Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 2-Methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide as a white solid (1.0 g, 60% yield).

properties

IUPAC Name

2-methyl-5-[[4-[methyl-(3-methyl-2H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-11H,1-3H3,(H,25,26)(H2,21,28,29)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBRXNGJZMGEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vegfr-2-IN-6

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